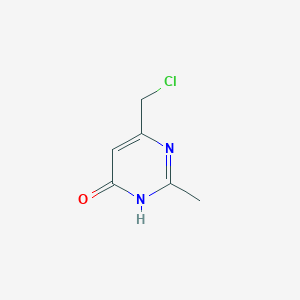

6-(Chloromethyl)-2-methylpyrimidin-4-ol

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, specific information about the molecular structure of “6-(Chloromethyl)-2-methylpyrimidin-4-ol” is not available .Physical And Chemical Properties Analysis

Physical properties include characteristics such as mass, color, and volume, while chemical properties describe the ability of a substance to undergo chemical changes. The specific physical and chemical properties of “6-(Chloromethyl)-2-methylpyrimidin-4-ol” are not available in the current resources .Scientific Research Applications

Synthesis of Anticancer Drugs :6-(Chloromethyl)-2-methylpyrimidin-4-ol is a key intermediate in synthesizing various anticancer drugs, including dasatinib. The synthesis process involves acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride (Guo Lei-ming, 2012).

Structural and Theoretical Insights into Pyrimidine Derivatives :Research has focused on the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, exploring their structural stabilities and theoretical insights. This includes investigations into non-covalent interactions and quantum chemical calculations (Akbar Ali et al., 2021).

Precursor in Pharmaceutical and Explosive Industries :This compound is also used as a precursor for producing high explosives and medicinal products. The process chemistry of 4,6-dihydroxy-2-methylpyrimidine, a related compound, has been studied extensively, focusing on economic production methods (R. Patil et al., 2008).

Single-Crystal and Quantum Chemical Studies :Single-crystal analysis and quantum chemical studies have been conducted on 2-amino-6-methylpyrimidin-4-yl benzenesulfonate derivatives, which are synthesized via O-benzenesulfonylation of 2-amino-6-methylpyrimidin-4-ol. These studies offer insights into molecular structures and properties (A. Ali et al., 2020).

Antibacterial Applications :Some derivatives of 6-methylpyrimidine-4-ol show potential antibacterial properties. Research includes the synthesis of new derivatives and their evaluation for in vitro antibacterial effectiveness, indicating potential applications in developing new antibacterial agents (Y. Etemadi et al., 2016).

Formation of Complexes with Metal Ions :Studies have shown that certain pyrimidine bases form complexes with various metal ions. This property is significant in understanding the interactions of these compounds at a molecular level and their potential applications in various fields, including agriculture (S. Dixon & C. Wells, 1986).

Development of Scalable Syntheses :Research has been conducted on developing scalable syntheses processes for related pyrimidine derivatives, which are key intermediates in the production of Vitamin B1 and other pharmaceutical products. These studies focus on cost-effective and efficient production methods (Lei Zhao et al., 2012).

Biological Properties and Potential Agricultural Applications :Novel derivatives of 6-methylpyrimidine-4-ol, including pyrazole and 1,2,4-triazole, have been synthesized and evaluated for their biological properties. Some of these compounds have shown significant plant growth-stimulating activities, suggesting potential agricultural applications (A. Yengoyan et al., 2020).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. While the mechanism of action for “6-(Chloromethyl)-2-methylpyrimidin-4-ol” is not explicitly stated, related compounds have been studied. For instance, “2’-Fluoro-4’-Chloromethyl-Cytidine Triphosphate” inhibits the viral RNA polymerase .

Safety and Hazards

The safety and hazards associated with a chemical compound refer to the potential risks it poses to health and the environment. While specific safety data for “6-(Chloromethyl)-2-methylpyrimidin-4-ol” is not available, related compounds like “1-(Chloromethyl)naphthalene” and “Chloromethyl chloroformate” are known to be hazardous and require careful handling .

properties

IUPAC Name |

4-(chloromethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLCQHXPAJVVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402516 | |

| Record name | 6-(chloromethyl)-2-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Chloromethyl)-2-methylpyrimidin-4-ol | |

CAS RN |

35252-96-1 | |

| Record name | 6-(chloromethyl)-2-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)

![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)

![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B1436525.png)

![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)

![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)